2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one
Description
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxyl group at position 2 and a pyrrolidinylsulfonyl moiety at position 5.
Properties
Molecular Formula |
C8H11N3O4S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4S/c12-7-6(5-9-8(13)10-7)16(14,15)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |
InChI Key |
CWWPFVASAULHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures.
Cyclization to Form the Dihydropyrimidinone Core: The intermediate is then reacted with a suitable aldehyde and urea under acidic conditions to form the dihydropyrimidinone core. This step often requires heating and can be carried out in solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-(PYRROLIDINE-1-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of Pyrimidinone Derivatives
Pyrimidinone derivatives vary in substituent patterns, fused ring systems, and functional groups. Below is a comparative analysis:
Key Structural Differences and Implications
Core Modifications: Fused Rings: Compounds like thieno- or furo-pyrimidinones () exhibit fused heterocyclic systems, which increase molecular rigidity and may improve target binding affinity. In contrast, the target compound retains a simple pyrimidinone core, favoring synthetic accessibility . Substituent Positions: The target compound’s 2-hydroxy and 5-sulfonyl groups differ from analogs like 5-hydroxy-2-tetrazolylphenyl pyrimidinone (), where substituent positions are reversed. This inversion may alter hydrogen-bonding interactions and metabolic stability .
Functional Group Effects :
- Pyrrolidinylsulfonyl vs. Methylthio : The pyrrolidinylsulfonyl group in the target compound introduces a polar sulfonamide motif, enhancing water solubility compared to the lipophilic methylthio group in derivatives. This could translate to improved pharmacokinetics .
- Tetrazole vs. Hydroxy : Tetrazole groups () are bioisosteres of carboxylic acids, offering metabolic resistance. The target compound’s hydroxy group may participate in hydrogen bonding but could be susceptible to glucuronidation .
Synthetic Approaches :
Pharmacological and Physicochemical Properties
- Solubility : The pyrrolidinylsulfonyl group’s polarity may confer higher aqueous solubility than methylthio or fused-ring derivatives (e.g., ).
- Bioavailability : Piperidine and pyrrolidine substituents () are common in drug design due to their ability to modulate lipophilicity and membrane permeability. The target compound’s pyrrolidinylsulfonyl group may balance these properties .
Biological Activity
2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a hydroxyl group at the 2-position and a pyrrolidine sulfonyl group at the 5-position. Its molecular formula is with a molecular weight of 245.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O4S |
| Molecular Weight | 245.26 g/mol |
| IUPAC Name | 5-pyrrolidin-1-ylsulfonyl-1H-pyrimidine-2,4-dione |
| InChI | InChI=1S/C8H11N3O4S/c12-7-6(5-9-8(13)10-7)16(14,15)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |
The biological activity of 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and sulfonyl groups are critical for binding to these targets, which can lead to inhibition of enzymatic activity or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive binding at the active site or allosteric modulation.
- Receptor Interaction : It can interact with various receptors, potentially leading to altered signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. These compounds can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including those similar to 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one. The results indicated that these compounds could serve as lead structures for developing new antibacterial agents .
- Anticancer Activity Assessment : Another research focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The findings suggested that these compounds could inhibit cancer cell growth effectively, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)pyrimidin-4(3H)-one is influenced by its structural components:
- Hydroxyl Group : Enhances solubility and potential hydrogen bonding interactions with biological targets.
- Pyrrolidine Sulfonyl Group : Plays a crucial role in the compound's ability to interact with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
